![molecular formula C21H41NO3 B14300993 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one CAS No. 113941-32-5](/img/structure/B14300993.png)
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one is a synthetic organic compound that belongs to the class of azepanones. It is characterized by a seven-membered lactam ring with a dodecyloxy and hydroxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one typically involves the reaction of azepan-2-one with 3-(dodecyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)
Major Products:
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various alkyl or aryl derivatives
Applications De Recherche Scientifique
1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chemical penetration enhancer in transdermal drug delivery systems.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one involves its interaction with biological membranes, enhancing the permeability of drugs through the skin. The compound’s lipophilic dodecyloxy group and hydrophilic hydroxypropyl group facilitate its incorporation into lipid bilayers, disrupting the membrane structure and increasing drug penetration.
Comparaison Avec Des Composés Similaires
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a chemical penetration enhancer.
Caprolactam (Azepan-2-one): Used primarily in the production of Nylon 6.
Propriétés
Numéro CAS |
113941-32-5 |
|---|---|
Formule moléculaire |
C21H41NO3 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
1-(3-dodecoxy-2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-25-19-20(23)18-22-16-13-11-12-15-21(22)24/h20,23H,2-19H2,1H3 |
Clé InChI |
FYRYVUHDMSURJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(CN1CCCCCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)
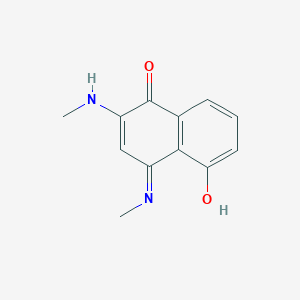
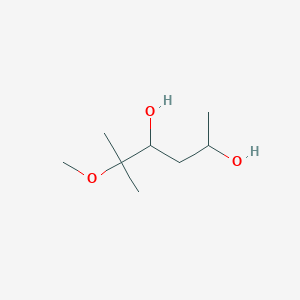
![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
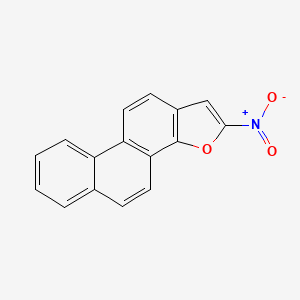
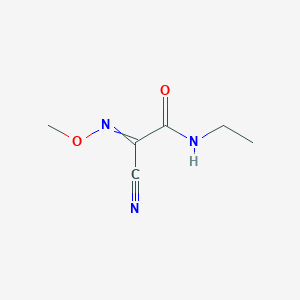
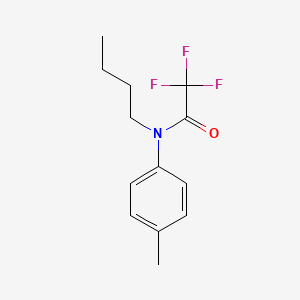
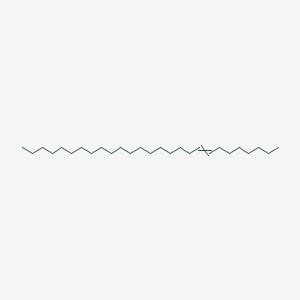
![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
